molecular formula C48H51NO18 B14864393 [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate

[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate

Cat. No.: B14864393
M. Wt: 929.9 g/mol
InChI Key: PYDAEIINPZJDBO-JVIYTNGLSA-N
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Description

The compound [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[157101,2003,2307,12]pentacosa-7(12),8,10-trien-24-yl] benzoate is a complex organic molecule with a unique structure It is characterized by multiple acetoxy groups, a benzoyloxy group, and a hydroxy group, making it a highly functionalized compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetic anhydride, benzoyl chloride, and various protecting groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the ester linkages would yield alcohols .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application .

Properties

Molecular Formula

C48H51NO18

Molecular Weight

929.9 g/mol

IUPAC Name

[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate

InChI

InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3/t24-,25+,33+,35+,36-,37+,38-,39+,40-,45-,46-,47+,48-/m0/s1

InChI Key

PYDAEIINPZJDBO-JVIYTNGLSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C

Origin of Product

United States

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